Granisetron clorhidrato

Descripción general

Descripción

Granisetron Hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and postoperative recovery . This compound is known for its high efficacy and minimal side effects, making it a preferred choice in clinical settings .

Aplicaciones Científicas De Investigación

Granisetron Hydrochloride has a wide range of scientific research applications, including:

Análisis Bioquímico

Biochemical Properties

Granisetron hydrochloride works by selectively inhibiting type 3 serotonergic (5-HT3) receptors . It has little or no affinity for other serotonin receptors, including 5-HT1, 5-HT1A, 5-HT1B/C, or 5-HT2 . This selective inhibition of 5-HT3 receptors is the primary biochemical interaction of Granisetron hydrochloride.

Cellular Effects

Granisetron hydrochloride exerts its effects on various types of cells, particularly those in the gastrointestinal tract and the central nervous system . By blocking the action of serotonin at 5-HT3 receptors, it suppresses nausea and vomiting, which are common side effects of chemotherapy and radiotherapy .

Molecular Mechanism

The molecular mechanism of Granisetron hydrochloride involves the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition blocks the influx of sodium and calcium ions that occurs upon serotonin binding, thereby preventing the activation of the vomiting center in the medulla oblongata .

Temporal Effects in Laboratory Settings

In laboratory settings, Granisetron hydrochloride has shown stability over time . It was found to be relatively unstable under acidic, alkaline, and oxidative conditions

Dosage Effects in Animal Models

In animal models, the effects of Granisetron hydrochloride vary with different dosages . For instance, in a 12-month oral toxicity study, treatment with Granisetron hydrochloride produced hepatocellular adenomas in male and female rats at a dosage of 100 mg/kg/day .

Metabolic Pathways

Granisetron hydrochloride undergoes hepatic metabolism, which includes N-demethylation and aromatic ring oxidation followed by conjugation . Some of the metabolites may also have 5-HT3 receptor antagonist activity .

Transport and Distribution

Granisetron hydrochloride is distributed freely between plasma and red blood cells . It is primarily cleared from the body via hepatic metabolism

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Granisetron Hydrochloride is synthesized through a multi-step process involving the reaction of 1-methylindazole-3-carboxylic acid with various reagents to form the final product . The key steps include:

Formation of Intermediate: The initial step involves the reaction of 1-methylindazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride.

Amidation: The acid chloride is then reacted with 1-methyl-1,2,3,4-tetrahydroisoquinoline to form the amide intermediate.

Cyclization: The amide intermediate undergoes cyclization to form the indazole ring structure.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of Granisetron Hydrochloride involves the use of advanced techniques to ensure high purity and yield. The process includes:

Microporous Filtration: To ensure the removal of impurities, the crude product is filtered using microporous membranes.

Nitrogen Filling Protection: To enhance the stability of the product, nitrogen filling is used during the production process to reduce residual oxygen levels.

Análisis De Reacciones Químicas

Types of Reactions: Granisetron Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound is relatively stable under oxidative conditions, but prolonged exposure can lead to degradation.

Reduction: Reduction reactions are not commonly associated with Granisetron Hydrochloride.

Substitution: The compound can undergo substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions include various degradation products, which are typically analyzed using high-performance liquid chromatography (HPLC) to ensure the stability and purity of the compound .

Mecanismo De Acción

Granisetron Hydrochloride exerts its effects by selectively binding to and inhibiting the serotonin 5-HT3 receptors, which are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . This inhibition prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting .

Comparación Con Compuestos Similares

Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.

Palonosetron: Known for its longer half-life and higher receptor binding affinity.

Dolasetron: Also used as an antiemetic but with a different pharmacokinetic profile.

Uniqueness of Granisetron Hydrochloride: Granisetron Hydrochloride is unique due to its high selectivity for 5-HT3 receptors and minimal interaction with other receptor types, leading to fewer side effects . Additionally, its various formulations, including oral tablets, injections, and transdermal patches, provide flexibility in clinical use .

Propiedades

Número CAS |

107007-99-8 |

|---|---|

Fórmula molecular |

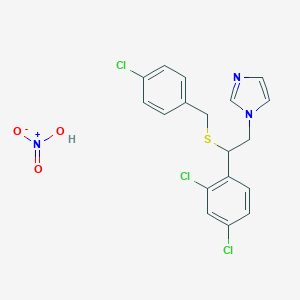

C18H25ClN4O |

Peso molecular |

348.9 g/mol |

Nombre IUPAC |

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t12?,13-,14+; |

Clave InChI |

QYZRTBKYBJRGJB-PCMHIUKPSA-N |

SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |

SMILES isomérico |

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |

SMILES canónico |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |

Apariencia |

Assay:≥98%A crystalline solid |

| 107007-99-8 | |

Pictogramas |

Irritant |

Números CAS relacionados |

109889-09-0 (Parent) |

Sinónimos |

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.